molecular formula C11H10ClNO4S3 B10867365 Methyl 5-chloro-3-[(thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylate

Methyl 5-chloro-3-[(thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B10867365
M. Wt: 351.9 g/mol
InChI Key: LYOZKQVGXHFJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-3-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxylate is a complex organic compound with a molecular formula of C9H10ClNO6S2 and a molecular weight of 327.76 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with various functional groups, making it a valuable intermediate in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-thienylmethylamine in the presence of a base to form the sulfonamide derivative. Finally, the esterification of the carboxylic acid group with methanol yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted thiophene derivatives .

Scientific Research Applications

Methyl 5-chloro-3-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting inflammatory pathways.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-3-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfonamide and a thiophene ring allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H10ClNO4S3

Molecular Weight

351.9 g/mol

IUPAC Name

methyl 5-chloro-3-(thiophen-2-ylmethylsulfamoyl)thiophene-2-carboxylate

InChI

InChI=1S/C11H10ClNO4S3/c1-17-11(14)10-8(5-9(12)19-10)20(15,16)13-6-7-3-2-4-18-7/h2-5,13H,6H2,1H3

InChI Key

LYOZKQVGXHFJAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NCC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.